molecular formula C10H19N B13344678 Spiro[2.6]nonan-4-ylmethanamine

Spiro[2.6]nonan-4-ylmethanamine

Cat. No.: B13344678
M. Wt: 153.26 g/mol
InChI Key: WKDQPCGVWCVNEN-UHFFFAOYSA-N
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Description

Spiro[26]nonan-4-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonan-4-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of spiro[2.6]nona-4,6,8-triene derivatives with acids and bases can lead to the formation of spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed reactions and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonan-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.6]nonan-4-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.6]nonan-4-ylmethanamine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.6]nonan-4-ylmethanamine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

spiro[2.6]nonan-9-ylmethanamine

InChI

InChI=1S/C10H19N/c11-8-9-4-2-1-3-5-10(9)6-7-10/h9H,1-8,11H2

InChI Key

WKDQPCGVWCVNEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)CN

Origin of Product

United States

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